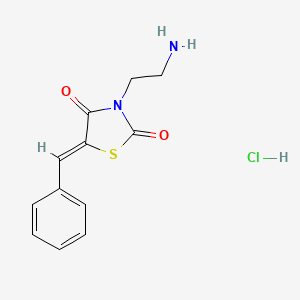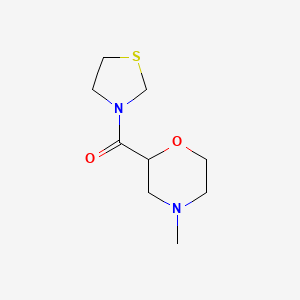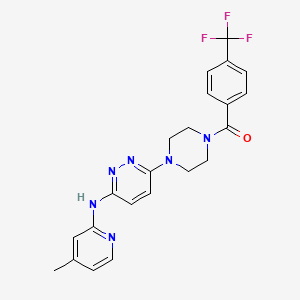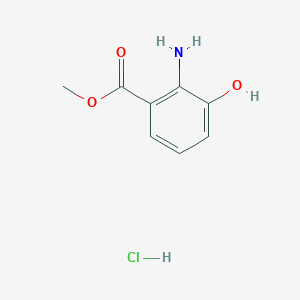
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride” belong to a class of organic compounds known as thiazolidinediones . These are organosulfur compounds that contain a thiazolidine moiety bearing a ketone group at the 2-position and a methylene group at the 5-position .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino acid with a carbonyl compound in the presence of a catalyst . The exact method can vary depending on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of these compounds typically includes a five-membered ring containing a nitrogen atom, a sulfur atom, and a carbonyl group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The exact reactions depend on the specific compound and the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structure . These properties can include things like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Biological Activity Exploration A diverse series of 5-(aminomethylene)thiazolidine-2,4-diones, which include the (5Z)-3-(2-aminoethyl)-5-(phenylmethylidene) variant, have been synthesized. These compounds were developed by combining biologically active molecules with a thiazolidinedione ring, aiming to create a collection enriched with various biological activities. Notably, this effort has resulted in derivatives exhibiting significant antibacterial activity, particularly those with pyridine or piperazine moieties. Additionally, compounds featuring piperazine elements demonstrated notable antifungal properties, whereas cytotoxic activity was generally low across the series (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Dual Inhibitor Potential in Cancer Therapy Research has identified 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a potent dual inhibitor of key signaling pathways involved in cancer progression: the Raf/MEK/ERK and the PI3K/Akt cascades. This compound effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G(0)/G(1) phase in human leukemia U937 cells, showcasing its potential as a lead compound for the development of new anticancer agents (Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, & Zhang, 2010).
Antidiabetic and Insulin Sensitization In the realm of metabolic disorders, certain benzimidazole-thiazolidinedione hybrids have been synthesized and shown to increase the mRNA expression of proteins pivotal in diabetes management, such as PPARγ and GLUT-4, upon in vitro treatment on adipocytes. In vivo studies further confirm the antihyperglycemic actions of these compounds, suggesting their effectiveness in insulin sensitization mechanisms, which could provide a new avenue for antidiabetic drug development (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).
Antimicrobial and Antifungal Potentials A synthesis of new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones has showcased compounds with enhanced antibacterial activities against pathogens like Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes. Furthermore, these derivatives exhibited promising antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,8H,6-7,13H2;1H/b10-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLVKVBRTPIFOH-DQMXGCRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)


![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)
![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)


![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)